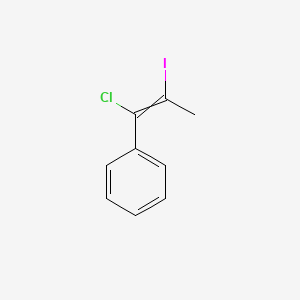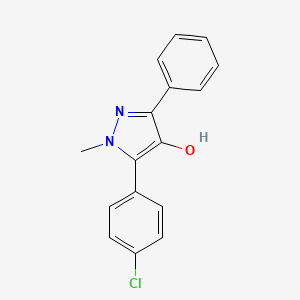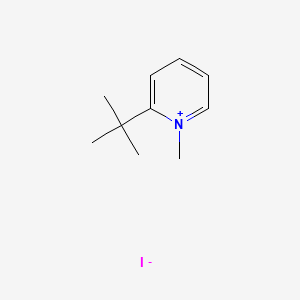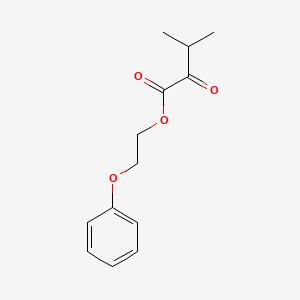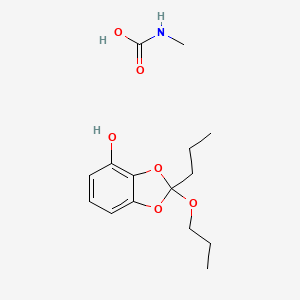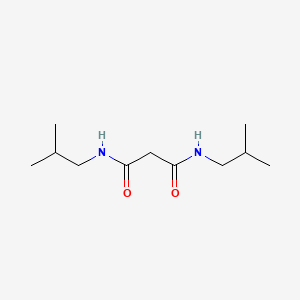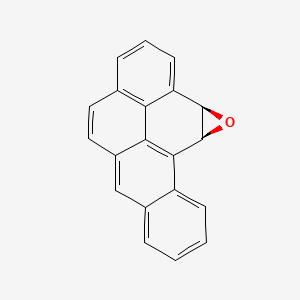
Benzo(a)pyrene 11,12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-11,12-epoxide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene, primarily through the action of cytochrome P450 enzymes. Benzo(a)pyrene-11,12-epoxide is a highly reactive intermediate that can form adducts with DNA, leading to mutations and potentially cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo(a)pyrene-11,12-epoxide is synthesized through the oxidation of benzo(a)pyrene. The initial step involves the oxidation of benzo(a)pyrene by cytochrome P450 enzymes to form benzo(a)pyrene-7,8-epoxide. This intermediate is then further oxidized to benzo(a)pyrene-11,12-epoxide . The reaction conditions typically involve the use of mixed-function oxidases and epoxide hydratase enzymes .
Industrial Production Methods
Industrial production of benzo(a)pyrene-11,12-epoxide is not common due to its highly reactive and carcinogenic nature. it can be produced in controlled laboratory settings for research purposes using the aforementioned synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-11,12-epoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diol epoxides.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can be substituted by nucleophiles, leading to the formation of adducts with DNA and proteins.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydratase, and various nucleophiles such as DNA bases . The reactions typically occur under physiological conditions, such as those found in living organisms .
Major Products Formed
The major products formed from these reactions include DNA adducts, diol epoxides, and various substituted derivatives of benzo(a)pyrene .
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-11,12-epoxide has several scientific research applications, including:
Mecanismo De Acción
Benzo(a)pyrene-11,12-epoxide exerts its effects primarily through the formation of adducts with DNA. The epoxide group reacts with nucleophilic sites on DNA bases, particularly guanine, leading to the formation of bulky adducts . These adducts can cause mutations by interfering with DNA replication and repair processes . The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its carcinogenic effects .
Comparación Con Compuestos Similares
Benzo(a)pyrene-11,12-epoxide is similar to other epoxide derivatives of polycyclic aromatic hydrocarbons, such as benzo(a)pyrene-7,8-epoxide and benzo(a)pyrene-9,10-epoxide . it is unique in its specific reactivity and the types of DNA adducts it forms . Other similar compounds include cyclopentapyrenes, dibenzopyrenes, indenopyrenes, and naphthopyrenes .
Propiedades
Número CAS |
60448-19-3 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(17R,19S)-18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H/t19-,20+/m1/s1 |
Clave InChI |
ISBWKKKMLFVMHH-UXHICEINSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]6[C@@H](C5=CC=C4)O6 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


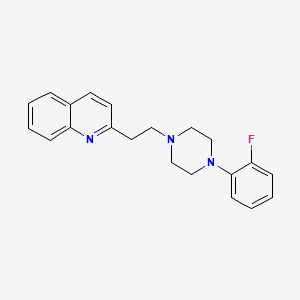
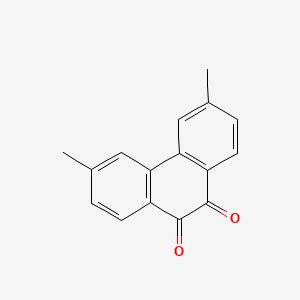
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
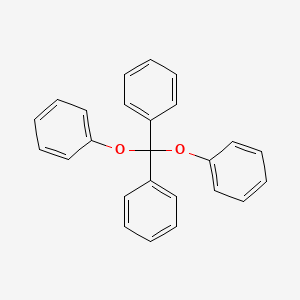
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
